molecular formula C11H15N3O3 B14052214 1-(2-Methoxy-3-nitrophenyl)piperazine

1-(2-Methoxy-3-nitrophenyl)piperazine

Cat. No.: B14052214
M. Wt: 237.25 g/mol
InChI Key: BLXRGQZNPOKVGB-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-3-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-nitroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-3-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperazine moiety can also contribute to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with different positions of the methoxy and nitro groups.

    1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group instead of a methoxy group.

    1-(4-Nitrophenyl)piperazine: Lacks the methoxy group.

Uniqueness

1-(2-Methoxy-3-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methoxy-3-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-11-9(13-7-5-12-6-8-13)3-2-4-10(11)14(15)16/h2-4,12H,5-8H2,1H3

InChI Key

BLXRGQZNPOKVGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

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